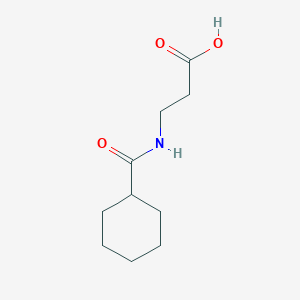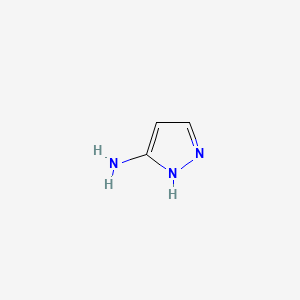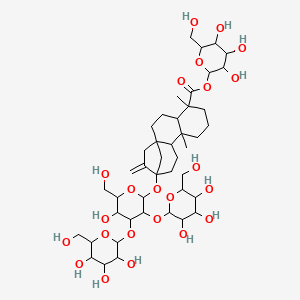
Stevia rebaudiana, ext.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stevia rebaudiana is a tender, bushy perennial often grown as an annual crop with dark green, elliptic to lance-shaped leaves that may be harvested for use as a natural sweetener . The plant is native to Paraguay, where it has a long history of use by the Guaraní people . The leaves contain a number of sweet-tasting chemicals known as steviol glycosides, which can be used fresh or dried to sweeten beverages or desserts .
Synthesis Analysis
Steviol glycosides synthesis in stevia is regulated by nitrogen. Nitrogen deficiency significantly inhibited plant growth and leaf photosynthesis, while increased leaf steviol glycosides contents . Nitrogen-deficiency may promote steviol glycosides synthesis by changing the carbon metabolism flux or inducing certain transcription factors .Molecular Structure Analysis
Stevia rebaudiana’s genome sequence was used to isolate and characterise full-length long-terminal repeat retrotransposons (LTR-REs), which account for more than half of the genome . A repertoire of 103 genes involved in steviol glycoside accumulation was localised in the S. rebaudiana genome through a BLAST analysis of stevia protein sequences against the SwissProt database .Chemical Reactions Analysis
Stevia rebaudiana extract undergoes various chemical reactions. For instance, a xylose-containing glycoside, rebaudioside FX1, exhibits a well-balanced sweetness, and thus, it is a promising candidate for natural sweeteners used in the food industry . The major products formed after heating are, basically, partially deglycosylated steviol structures .Physical And Chemical Properties Analysis
Stevia rebaudiana has been used since hundreds of years as a natural sweetener, it is 300–450 times sweeter than sugar . The thermal behavior of two commercially available sweeteners based on Stevia rebaudiana Bertoni was studied by TG–DSC and EGA .Scientific Research Applications
Plant Tissue Culture and Steviol Glycosides Production
Stevia rebaudiana, known for its natural sweetening compounds "steviol glycosides," faces challenges in meeting global demand due to poor seed germination and slow vegetative propagation. Biotechnological approaches have been developed to overcome these limitations, allowing for mass propagation. Techniques include in vitro organogenesis, callogenesis, cell suspension cultures, and the use of elicitors, hairy root cultures, genetic transformation, and metabolic pathway engineering. These advancements are critical for enhanced production of steviol glycosides and large-scale cultivation of Stevia rebaudiana (Sharma et al., 2023).
Nutritional Variability and Growth Influence
Stevia's growth and secondary metabolite production are significantly influenced by plant nutrition and climatic conditions. A study in northern India found that certain nitrogen, phosphorus, and potassium levels positively impact dry leaf yield and secondary metabolites, such as stevioside. The study highlights the importance of selecting appropriate growing locations and nutrient management to optimize leaf yield and metabolite profiles in Stevia (Pal et al., 2015).
Pharmacological Properties and Safety
Steviol glycosides from Stevia rebaudiana are known for their medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal properties. Their noncaloric, noncariogenic, and nonfermentative nature makes them a superior alternative to sucrose as sweeteners. Scientific evidence supports their safe human consumption, encouraging further exploration into their therapeutic indexes and pharmacological applications (Orellana-Paucar, 2023).
Quality Attributes Affected by Drying Methods
Different drying techniques (convection, vacuum, microwave, infrared, shade, and freeze drying) affect the proximal analysis, vitamins C and E, fatty acid and amino acid profiles, and steviosides in Stevia leaves. Stevioside, the main sweetener, increases significantly in all treatments, making Stevia leaves a potential nutritional complement (Lemus-Mondaca et al., 2016).
Biosynthesis Pathway and Applications in Food and Medicine
Stevia's sweetness and steviol glycosides are synthesized via a biosynthesis pathway operating in the leaves. These compounds have medical applications, particularly against diabetes, and their non-toxic, antimicrobial properties make them important in the medicinal world and food and beverage industry (Yadav & Guleria, 2012).
Future Directions
Stevia rebaudiana has attracted international commercial attention and scientific interest . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications . The described bioactivities of steviol glycosides deserve special attention based on their dose dependence and specific pathological situations .
properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXLJCILKEWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
CAS RN |
91722-21-3 |
Source


|
| Record name | Stevia rebaudiana, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

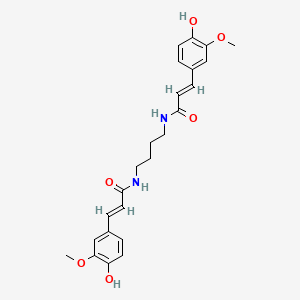
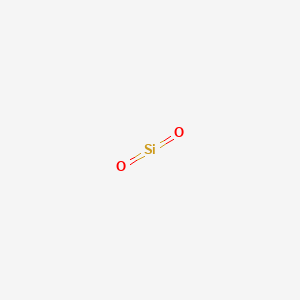
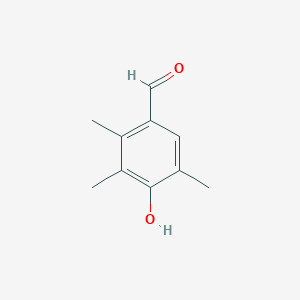
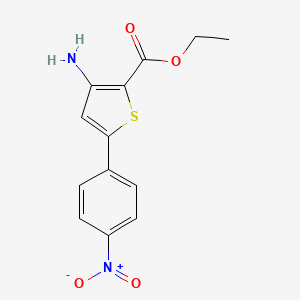


![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3431573.png)
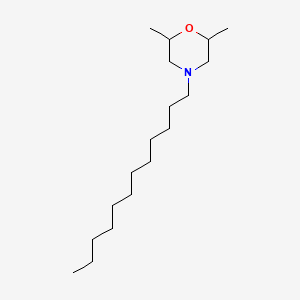
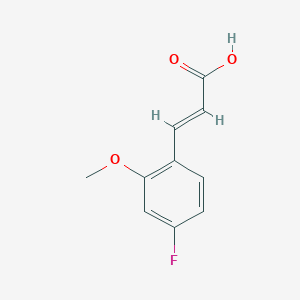
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonyl chloride](/img/structure/B3431598.png)
